Melianol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The limonoids are typically lipophilic compounds present in the fruits of Melia azeradacha. It has potent antiviral activity (EC50 in the range of 3-11μM) against human pathogens. They are known as cytotoxic compounds against different cancer cell lines.

Aplicaciones Científicas De Investigación

Melianol, a protolimonoid, is a precursor to limonoids, which are natural products found in plants belonging to the Meliaceae (Mahogany) and Rutaceae (Citrus) families . Research has focused on understanding this compound biosynthesis to enable metabolic engineering of limonoids for pharmaceutical and agricultural applications .

Scientific Research Applications

Limonoid Production Understanding how this compound is made is a step toward the large-scale production of limonoid pharmaceuticals and the possible development of insect-resistant crops . The enzymes responsible for this compound biosynthesis have been identified in Melia azedarach and Citrus sinensis, paving the way for limonoid metabolic engineering and diversification .

Insect Resistance Engineering crops to produce limonoids could provide inherent resistance to insects, reducing the need for chemical pesticides .

Pharmaceuticals Increased availability of limonoids could accelerate research into their potential medicinal uses .

Antiviral Activity 3-α-tigloyl-melianol and melianone extracted from Melia azedarach fruits possess antiviral activity against human pathogens, including West Nile virus, Dengue virus, and Yellow Fever virus . These compounds inhibit West Nile virus by acting as inhibitors during the infection's entry or early life cycle .

Antimycobacterial Activity 3-α-tigloyl-melianol and methyl kulonate from Melia azedarach fruits exhibit antimycobacterial activity .

Antibacterial Activity Extracts from Melia azedarach seeds have demonstrated antibacterial activity against human pathogenic bacterial strains .

Anti-hyperglycemic Formulation Extract of M.azedarach leaves is a potential candidate for development of anti-hyperglycemic formulation .

Case Studies

- Enzyme Characterization: A John Innes Centre team characterized enzymes from Melia azedarach (Chinaberry), a tropical tree from the Meliaceae family . Collaborators at Stanford University found and tested similar genes from Citrus sinensis (Sweet Orange) which is in a different family of plants (Rutaceae) . The three genes found by the Stanford team also produce this compound, which suggests the start of limonoid biosynthesis is shared between these two distinct families of plants .

- Metabolic Engineering: Functional enzyme characterization by transient expression and combinatorial biosynthesis in Nicotiana benthamiana resulted in the identification of a total of 22 biosynthetic genes involved in the biosynthesis of furan-containing limonoids, enabling the heterologous production of two furan-containing limonoids, azadirone and kihadalactone A .

- Product analysis: NMR analysis revealed the product of MaMOI2 to be the epimeric mixture *apo-*this compound bearing the characteristic limonoid scaffold with a migrated C-30 methyl group on C-8, a C-14/15 double bond, and C-7 hydroxylation .

Propiedades

Número CAS |

16838-01-0 |

|---|---|

Fórmula molecular |

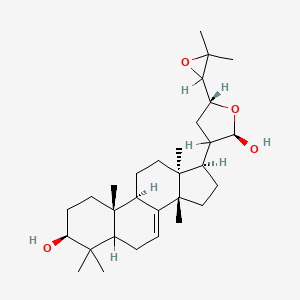

C30H48O4 |

Peso molecular |

472.7 g/mol |

Nombre IUPAC |

(2R,5R)-5-(3,3-dimethyloxiran-2-yl)-3-[(3S,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-ol |

InChI |

InChI=1S/C30H48O4/c1-26(2)22-9-8-20-19(28(22,5)13-12-23(26)31)11-15-29(6)18(10-14-30(20,29)7)17-16-21(33-25(17)32)24-27(3,4)34-24/h8,17-19,21-25,31-32H,9-16H2,1-7H3/t17?,18-,19+,21-,22?,23+,24?,25-,28-,29+,30-/m1/s1 |

Clave InChI |

DABHSVCBZNIZDT-QXEWJOEMSA-N |

SMILES |

CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(OC5O)C6C(O6)(C)C)C)C)C)O)C |

SMILES isomérico |

C[C@@]12CC[C@H]3C(=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)[C@]1(CC[C@@H]2C5C[C@@H](O[C@H]5O)C6C(O6)(C)C)C |

SMILES canónico |

CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(OC5O)C6C(O6)(C)C)C)C)C)O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Melianol; Deacetylturreanthin; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.